Cas no 2447559-89-7 ((4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone)
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone
- G74341
- 2447559-89-7
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- Inchi: 1S/C8H11NO2S/c1-12(9,11)8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
- InChI Key: QOUNQCLWQCKFOJ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(CO)=CC=1)(=N)=O
Computed Properties
- Exact Mass: 185.05104977g/mol
- Monoisotopic Mass: 185.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 69.5Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 324.8±44.0 °C(Predicted)
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P029IJH-100mg |
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone |
2447559-89-7 | 95% | 100mg |
$207.00 | 2024-05-21 | |
| 1PlusChem | 1P029IJH-250mg |
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone |
2447559-89-7 | 95% | 250mg |
$321.00 | 2024-05-21 |
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone
Introduction to Compound CAS No. 2447559-89-7: (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone
(4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone, with the CAS number 2447559-89-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a hydroxymethyl group, an imino group, and a sulfanone moiety. These functional groups contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The chemical structure of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone is particularly intriguing due to its multifunctional nature. The hydroxymethyl group can participate in hydrogen bonding and other polar interactions, while the imino group can form covalent bonds or coordinate with metal ions. The sulfanone moiety, on the other hand, is known for its ability to interact with biological targets, such as enzymes and receptors, making this compound a versatile scaffold for drug design.
Recent studies have explored the pharmacological properties of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This suggests that (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone is in the field of cancer research. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. These findings suggest that (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone could be further investigated as a potential anticancer agent.
In addition to its anti-inflammatory and anticancer properties, (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone has also been studied for its neuroprotective effects. Research has shown that this compound can protect neuronal cells from oxidative stress and neurotoxicity induced by agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective activity of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone is thought to be mediated by its ability to scavenge free radicals and modulate intracellular signaling pathways involved in neuronal survival.
The synthesis of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone has been optimized using modern synthetic methods, ensuring high yields and purity. The synthetic route typically involves the reaction of 4-hydroxymethylbenzaldehyde with methylamine in the presence of a sulfuryl chloride reagent. This approach allows for the efficient preparation of the compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, (4-(Hydroxymethyl)phenyl)(imino)(methyl)-l6-sulfanone (CAS No. 2447559-89-7) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and multifunctional properties make it an attractive candidate for drug development in areas such as inflammation, cancer, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its significance in the field of medicinal chemistry.
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